molecular formula C17H16O8 B1665799 Asterric acid CAS No. 577-64-0

Asterric acid

Cat. No.: B1665799
CAS No.: 577-64-0
M. Wt: 348.3 g/mol
InChI Key: XOKVHFNTYHPEHN-UHFFFAOYSA-N
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Description

Asterric acid is a fungal metabolite first isolated from the fungus Aspergillus terreus. It is known for its ability to inhibit endothelin binding and has been a subject of research due to its potential anti-angiogenic properties . The chemical formula of this compound is C17H16O8, and it is classified as a phenolic compound.

Biochemical Analysis

Biochemical Properties

Asterric acid interacts with various biomolecules, particularly enzymes and proteins. It has been found to inhibit the vascular endothelial growth factor (VEGF)-induced tube formation of human umbilical vein endothelial cells (HUVEC) . This suggests that this compound may interact with enzymes and proteins involved in the VEGF signaling pathway .

Cellular Effects

This compound influences cell function by inhibiting endothelin binding . Endothelins are proteins that constrict blood vessels and raise blood pressure. By inhibiting endothelin binding, this compound could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules. It has been shown to inhibit the binding of endothelin-1 to the endothelin receptor type A (ET A) in A10 cells . This suggests that this compound may function by inhibiting enzyme activity and causing changes in gene expression .

Temporal Effects in Laboratory Settings

Given its stability as a fungal metabolite , it is reasonable to hypothesize that this compound may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in the metabolic pathways of fungi, specifically Aspergillus terreus . The exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that require further exploration.

Preparation Methods

Asterric acid can be synthesized through various chemical routes. One common method involves the extraction from fungal cultures, particularly from Aspergillus terreus. The process typically includes the following steps:

Chemical Reactions Analysis

Asterric acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form esters and ethers.

Scientific Research Applications

Asterric acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Asterric acid is unique due to its specific inhibitory action on endothelin binding. Similar compounds include:

    Methyl asterrate: A derivative of this compound with similar biological activities.

    Ethyl asterrate: Another derivative with potential therapeutic applications.

    Emodin: A phenolic compound with anti-inflammatory and anticancer properties.

    Physcion: Known for its antimicrobial and anticancer activities.

    Chrysophanol: Exhibits anti-inflammatory and anticancer effects.

This compound stands out due to its specific inhibition of endothelin binding, making it a valuable compound in vascular biology and angiogenesis research.

Properties

IUPAC Name

2-hydroxy-6-(4-hydroxy-2-methoxy-6-methoxycarbonylphenoxy)-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O8/c1-8-4-11(19)14(16(20)21)12(5-8)25-15-10(17(22)24-3)6-9(18)7-13(15)23-2/h4-7,18-19H,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKVHFNTYHPEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2OC)O)C(=O)OC)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206405
Record name Asterric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-64-0
Record name Asterric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=577-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Asterric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Asterric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60206405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 577-64-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ASTERRIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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